molecular formula C14H21NO B312778 1-[4-(Pentylamino)phenyl]-1-propanone

1-[4-(Pentylamino)phenyl]-1-propanone

Cat. No.: B312778
M. Wt: 219.32 g/mol
InChI Key: CVWNIWFQOXVNFX-UHFFFAOYSA-N
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Description

1-[4-(Pentylamino)phenyl]-1-propanone is a ketone derivative featuring a phenyl ring substituted at the para position with a pentylamino (-NH-C₅H₁₁) group.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[4-(pentylamino)phenyl]propan-1-one

InChI

InChI=1S/C14H21NO/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)4-2/h7-10,15H,3-6,11H2,1-2H3

InChI Key

CVWNIWFQOXVNFX-UHFFFAOYSA-N

SMILES

CCCCCNC1=CC=C(C=C1)C(=O)CC

Canonical SMILES

CCCCCNC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Variations

The following analogs highlight differences in substituent groups and their impacts:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties Reference ID
4'-Methylpropiophenone -CH₃ (para) 148.20 High lipophilicity; low polarity
1-[4-(Methylthio)phenyl]-1-propanone -S-CH₃ (para) 180.27 Electron-rich sulfur; moderate solubility
4'-(tert-Butyl)propiophenone -C(CH₃)₃ (para) 190.28 Steric hindrance; reduced solubility
2-(Methylamino)-1-(3-methylphenyl)-1-propanone -NH-CH₃ (meta) 191.25 Tertiary amine; psychoactive potential
1-[4-(Butylthio)phenyl]-1-propanone -S-C₄H₉ (para) 236.38 Longer thioether chain; increased lipophilicity
Target Compound -NH-C₅H₁₁ (para) ~219.33* Primary amine; balanced solubility/lipophilicity -

*Estimated based on molecular formula (C₁₄H₂₁NO).

Property Analysis
  • Lipophilicity: The pentylamino group introduces moderate lipophilicity, intermediate between methyl (non-polar) and tert-butyl (bulky) groups. Thioether analogs (e.g., -S-CH₃) exhibit higher electron density but comparable lipophilicity .
  • Solubility : The primary amine in the target compound enhances water solubility compared to alkyl or thioether substituents, though the pentyl chain may reduce this effect slightly .
Amino-Substituted Propiophenones
  • 2-(Methylamino)-1-(3-methylphenyl)-1-propanone (): A cathinone derivative with stimulant properties. The tertiary amine and meta-substitution contrast with the target compound’s primary amine and para-substitution, suggesting divergent receptor affinities .
  • 3-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]-1-propanone (): A tertiary amine with a benzyloxy group, likely influencing CNS activity. The dimethylamino group reduces hydrogen-bonding capacity compared to the pentylamino primary amine .
Thiophene and Biphenyl Analogs
  • 1-(2-Thienyl)-1-propanone (): Replacing the phenyl ring with thiophene alters aromaticity and metabolic stability. Thiophene’s electron-rich nature may increase reactivity compared to the phenyl-pentylamino system .

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